
Ethylmercury toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmercury toluenesulfonate is an organomercury compound composed of an ethyl group bound to a mercury(II) center, which is further attached to a toluenesulfonate group
Méthodes De Préparation
Ethylmercury toluenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylmercury chloride with sodium toluenesulfonate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of this compound as a precipitate. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethylmercury toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering the oxidation state of mercury.
Complex Formation: It can form complexes with other ligands, which can modify its chemical behavior.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethylmercury toluenesulfonate has several scientific research applications:
Biology and Medicine: It has been studied for its potential use in biological assays and as a tool for studying mercury’s effects on biological systems.
Industry: It is used in the production of certain pharmaceuticals and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ethylmercury toluenesulfonate involves its interaction with biological molecules, particularly those containing sulfhydryl groups. The mercury center can bind to these groups, inhibiting the function of enzymes and other proteins. This interaction can disrupt cellular processes and lead to toxic effects.
Comparaison Avec Des Composés Similaires
Ethylmercury toluenesulfonate can be compared with other organomercury compounds such as methylmercury and phenylmercury. While all these compounds share the presence of a mercury center, they differ in their organic substituents and, consequently, their chemical behavior and toxicity. This compound is unique in its combination of an ethyl group and a toluenesulfonate group, which imparts specific properties and applications.
Similar compounds include:
- Methylmercury chloride
- Phenylmercury acetate
- Ethylmercury chloride
These compounds have varying degrees of toxicity and reactivity, making them suitable for different applications in research and industry.
Propriétés
Numéro CAS |
2654-47-9 |
|---|---|
Formule moléculaire |
C9H12HgO3S |
Poids moléculaire |
400.85 g/mol |
Nom IUPAC |
ethyl-(4-methylphenyl)sulfonyloxymercury |
InChI |
InChI=1S/C7H8O3S.C2H5.Hg/c1-6-2-4-7(5-3-6)11(8,9)10;1-2;/h2-5H,1H3,(H,8,9,10);1H2,2H3;/q;;+1/p-1 |
Clé InChI |
ALFOXUAXXFZBMH-UHFFFAOYSA-M |
SMILES canonique |
CC[Hg]OS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
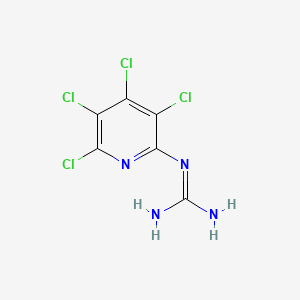
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
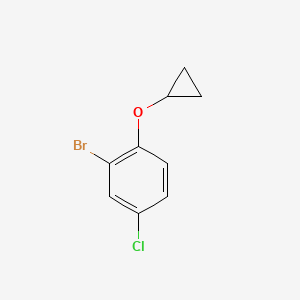
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
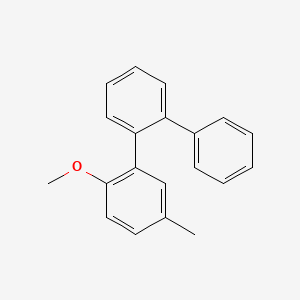
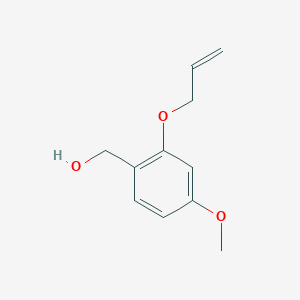
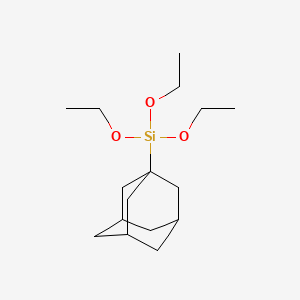
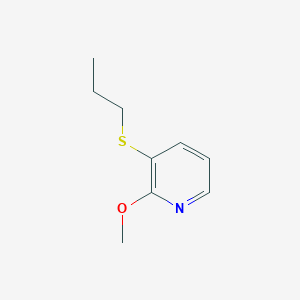
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
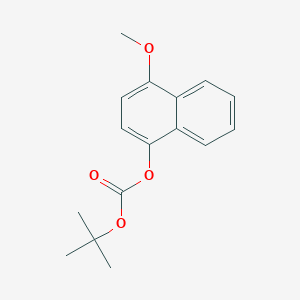
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
